

SCAN Enzyme & Insulin Signaling

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Compound Focus: S-nitroso-coenzyme A

CAS No.: 82494-50-6

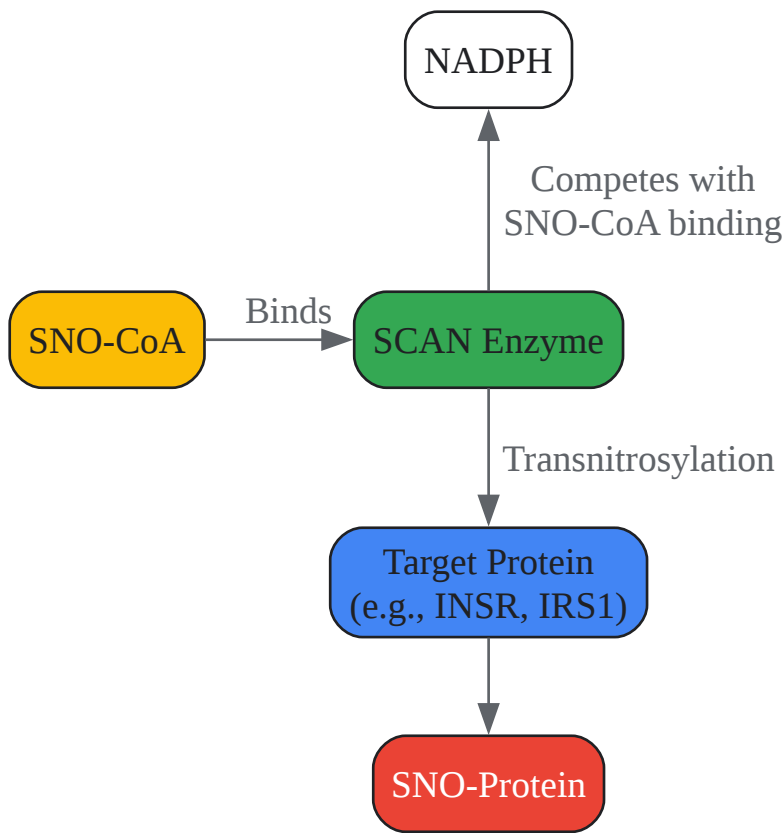
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The discovery of the SCAN enzyme (identified as Biliverdin reductase B, BLVRB) revealed a specific mechanism for insulin receptor regulation [1]. SCAN binds SNO-CoA and selectively transfers its NO group to the insulin receptor (INSR) and insulin receptor substrate 1 (IRS1) [1] [2].

- **Physiological Role:** Under normal conditions, SCAN-mediated S-nitrosylation provides feedback to fine-tune insulin signaling after stimulation [1] [2].
- **Pathological Role:** In obesity, SCAN activity is heightened, leading to **hypernitrosylation** of INSR/IRS1. This excessive modification causes insulin resistance [1] [2] [3]. Consequently, SCAN-deficient mice are protected from diabetes [1] [3].
- **Human Relevance:** In human skeletal muscle and adipose tissue, SCAN expression correlates with Body Mass Index (BMI) and INSR S-nitrosylation [1].

The following diagram illustrates the SCAN enzyme mechanism and its impact on insulin signaling.



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SCAN enzyme mechanism of S-nitrosylation.

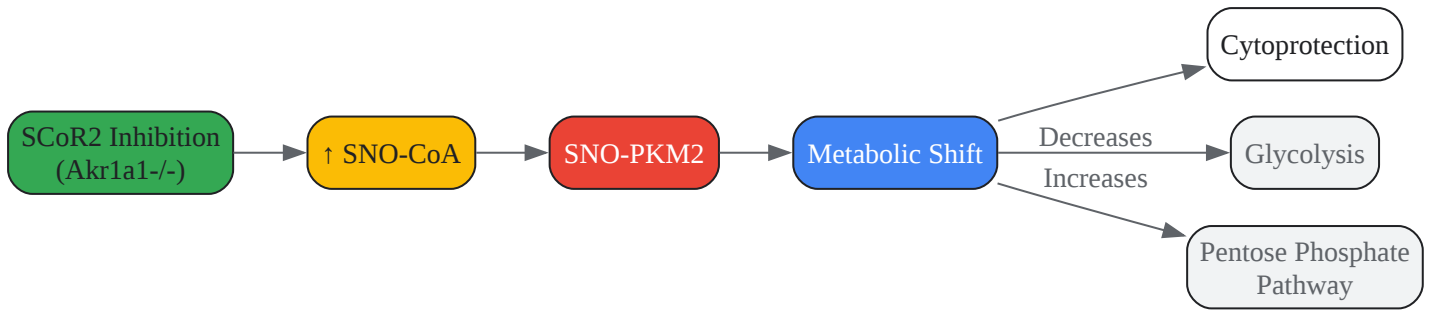
SNO-CoA Reductase (SCoR2) in Metabolic Reprogramming

The denitrosylase SCoR2 (Akr1a1) counterbalances nitrosylase activity by reducing SNO-CoA, controlling global S-nitrosylation [4] [5]. Its function is critical in metabolic adaptation during organ stress.

- **Kidney Protection:** In models of acute kidney injury, deletion of Akr1a1 increased protein S-nitrosylation and was protective [4] [6]. This protection depended on endothelial NOS (eNOS) and was mediated by **inhibitory S-nitrosylation of pyruvate kinase M2 (PKM2)** [4]. S-nitrosylation of PKM2 shifts metabolic flux from glycolysis to the pentose phosphate pathway, enhancing redox protection [4].
- **Cardioprotection:** Mice lacking SCoR2 show robust protection against myocardial infarction, with significantly reduced infarct size and improved survival [5]. SCoR2 deletion coordinately reprograms

multiple metabolic pathways, including ketone body utilization, glycolysis, and the pentose phosphate shunt, to protect the injured heart [5].

The diagram below summarizes the protective metabolic reprogramming regulated by the SNO-CoA/SCoR2 system.



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Metabolic reprogramming via SCoR2 and PKM2.

Therapeutic Implications & Drug Development

Targeting the SNO-CoA system offers a promising and specific therapeutic strategy.

Target	Therapeutic Approach	Potential Indication	Key Experimental Findings
SCAN	Inhibition [1] [3]	Type 2 Diabetes, Insulin Resistance	SCAN-deficient mice are protected from hypernitrosylation of INSR/IRS1 and diabetes [1].
SCoR2	Inhibition [4] [5]	Acute Kidney Injury, Myocardial Infarction	Akr1a1-/- mice show reduced infarct size in heart and kidney, and improved survival [4] [5].
PKM2	Mimicking S-nitrosylation [4]	Ischemic Organ Injury	Targeted deletion of PKM2 in mouse proximal tubules recapitulated the protective effect of SCoR2 deletion [4].

The field is moving toward clinical application. A patent application related to the SCAN discovery has been disclosed [2], and the search for FDA-approved inhibitors of related metabolic pathways is ongoing [7].

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